molecular formula C22H19ClN4O5 B1683842 Tivozanib CAS No. 475108-18-0

Tivozanib

Cat. No. B1683842
M. Wt: 454.9 g/mol
InChI Key: SPMVMDHWKHCIDT-UHFFFAOYSA-N
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Description

Tivozanib, also known as Fotivda, is an antineoplastic agent used to treat advanced kidney cancer (renal cell carcinoma) in patients who have received at least two or more cancer treatments . It interferes with the growth of cancer cells, eventually leading to their destruction .


Synthesis Analysis

Tivozanib hydrochloride monohydrate is prepared from 3,4-dimethoxyacetophenone, via nitrification, reduction, cyclization, chlorination, condensation, urea formation, and salification . The overall yield of this process is 35% . Another synthesis method involves cyclization, chlorination, and condensation reaction with 2-amino-4,5-dimethoxy acetophenone as the starting material .


Molecular Structure Analysis

Tivozanib has a molecular formula of C22H19ClN4O5 . Its molecular weight is 454.9 g/mol .


Chemical Reactions Analysis

Tivozanib is synthesized through a series of reactions including cyclization, chlorination, and condensation .


Physical And Chemical Properties Analysis

Tivozanib has a molecular weight of 454.9 g/mol . It is a quinoline urea derivative .

Safety And Hazards

Tivozanib may cause hypertension, dysphonia, fatigue, and diarrhea . It is very toxic if swallowed and irritating to the skin . It also poses a risk of serious damage to the eyes . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

Tivozanib is a promising therapy for individuals with RCC who have not been treated successfully with other therapies . Emerging combination studies and biomarker assessments may distinguish this agent among other VEGF-TKIs . Ongoing rational therapeutic combinations of tivozanib will determine the optimal setting in which the maximum benefit can be derived .

properties

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O5/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18/h4-11H,1-3H3,(H2,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMVMDHWKHCIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963865
Record name Tivozanib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1g/mL
Record name Tivozanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11800
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Mechanism of Action

The VHL mutation-HIF upregulation-VEGF transcription is the main pathway implicated in the growth of renal cell carcinoma. Vascular endothelial growth factor receptors (VEGFR receptors) are important targets for tyrosine kinase inhibitors, which halt the growth of tumours. Tivozanib is a tyrosine kinase inhibitor that exerts its actions by inhibiting the phosphorylation of vascular endothelial growth factor receptor (VEGFR)-1, VEGFR-2 and VEGFR-3 and inhibits other kinases such as c-kit and platelet derived growth factor beta (PDGFR β). The above actions inhibit tumour growth and progression, treating renal cell carcinoma.
Record name Tivozanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11800
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Product Name

Tivozanib

CAS RN

475108-18-0
Record name Tivozanib
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tivozanib [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tivozanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Tivozanib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIVOZANIB
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

220-233
Record name Tivozanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

2-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline (100 mg) was dissolved in chloroform (5 ml) and triethylamine (0.5 ml) to prepare a solution. A solution of triphosgene (100 mg) in chloroform was then added to the solution, and the mixture was stirred at room temperature for 15 min. Next, 3-amino-5-methylisoxazole (38 mg) was added thereto, and the mixture was further stirred at room temperature overnight. Distilled water was added to the reaction solution, and the mixture was subjected to separatory extraction with chloroform. The organic layer was washed with saturated brine and was dried over sodium sulfate. The organic layer was concentrated under the reduced pressure, and the residue was purified by HPLC using chloroform/acetone for development to give 78 mg of the title compound.
Quantity
100 mg
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5 mL
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0.5 mL
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100 mg
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38 mg
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Synthesis routes and methods II

Procedure details

said process comprising the steps of: adding methanol to N-{2-chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N′-(5-methyl-3-isoxazolyl)urea, adding a solution of maleic acid in methanol dropwise thereto, stirring the mixture to give a maleate of N-{2-chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N′-(5-methyl-3-isoxazolyl)urea, and
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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